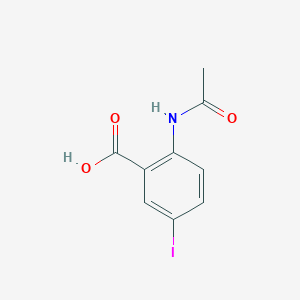

N-Acetyl-2-amino-5-iodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

N-Acetyl-2-amino-5-iodobenzoic acid belongs to the class of halogenated benzoic acid derivatives. Its structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, an acetylated amino group, and an iodine atom at positions 1, 2, and 5, respectively. The presence of the iodine atom, a halogen, significantly influences the molecule's electronic properties, reactivity, and potential applications. Halogenated benzoic acids are studied for their diverse chemical and biological activities. researchgate.netgoogle.com The introduction of a halogen can alter the acidity of the carboxylic acid, impact the molecule's lipophilicity, and provide a site for further chemical modifications.

The interplay between the electron-withdrawing carboxylic acid group, the electron-donating acetylamino group, and the bulky, polarizable iodine atom creates a unique electronic and steric environment on the aromatic ring. This distinct substitution pattern governs the compound's behavior in chemical reactions and its interactions with biological systems.

Research Significance of N-Acetylated Amino Benzoic Acids

N-acetylated amino benzoic acids serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netsci-hub.senih.gov The N-acetyl group can be hydrolyzed under specific conditions to regenerate the free amine, allowing for further synthetic transformations. The presence of both a carboxylic acid and an N-acetylated amino group on the same aromatic ring provides multiple reactive sites for creating diverse chemical libraries for drug discovery and materials science. Research into N-acylated aromatic amino acids has expanded to explore their roles in various biological pathways. nih.govfrontiersin.org

Historical Overview of Chemical Investigations Pertaining to this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the iodination of 2-aminobenzoic acid (anthranilic acid). researchgate.netgoogle.comgoogle.com Various methods have been developed for this iodination, often employing molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com This reaction selectively introduces an iodine atom at the 5-position of the anthranilic acid ring.

The second step is the acetylation of the amino group of the resulting 5-iodoanthranilic acid. researchgate.net This is commonly carried out using acetic anhydride (B1165640). researchgate.netwikipedia.org The historical development of these synthetic methods has focused on improving yield, purity, and economic viability. google.comgoogle.com Early methods may have faced challenges with lower yields and the need for extensive purification, while later developments have introduced more efficient and cost-effective procedures. google.comgoogle.com

Current Research Trajectories and Future Prospects in Synthetic and Mechanistic Chemistry of this compound

Current research involving this compound and its precursors, such as 2-amino-5-iodobenzoic acid, is primarily focused on its utility as an intermediate in the synthesis of novel compounds with potential applications in medicine and materials science. google.comcymitquimica.comfishersci.ca The presence of the iodine atom makes it a suitable substrate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide variety of substituents at the 5-position, leading to the generation of diverse molecular architectures.

Future prospects for this compound in synthetic and mechanistic chemistry are promising. The compound's unique substitution pattern makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Further exploration of its reactivity in novel catalytic systems could lead to more efficient and selective synthetic transformations. Mechanistic studies of reactions involving this compound could provide valuable insights into the role of the iodo and acetylamino groups in directing reaction pathways and influencing product distributions.

Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₉H₈INO₃ | 305.07 | Not available |

| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 219-221 |

| N-Acetylanthranilic acid | C₉H₉NO₃ | 179.17 | 184-186 |

| 2-(Acetyloxy)-5-iodobenzoic acid | C₉H₇IO₄ | 306.05 | Not available |

Data sourced from various chemical suppliers and databases. wikipedia.orgcymitquimica.comsigmaaldrich.combiosynth.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJWOMGTWDNWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967826 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-44-3 | |

| Record name | NSC299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Acetyl 2 Amino 5 Iodobenzoic Acid and Its Chemical Precursors

Scale-Up Considerations and Industrial Academic Collaboration for Synthesis

The synthesis of N-Acetyl-2-amino-5-iodobenzoic acid on an industrial scale involves a two-step process: the iodination of 2-aminobenzoic acid to produce 2-amino-5-iodobenzoic acid, followed by the N-acetylation of this intermediate. Each of these steps requires careful consideration for scale-up to ensure a safe, efficient, and economically viable process.

A patented method for the industrial production of the precursor, 2-amino-5-iodobenzoic acid, involves the reaction of 2-aminobenzoic acid with molecular iodine in a liquid phase in the presence of an oxidizing agent, such as hydrogen peroxide google.com. This method is highlighted as economically advantageous for producing a high-quality product in high yield, without the need for a separate purification step for the final product or a recovery step for iodine google.com. The reaction time is typically in the range of 1 to 5 hours, varying with the scale and temperature of the reaction google.com.

The subsequent N-acetylation of 2-amino-5-iodobenzoic acid to yield the final product, this compound, is a crucial step that also presents scale-up challenges. Traditional N-acetylation methods often employ reagents like acetic anhydride (B1165640) or acetyl chloride nih.gov. While effective, these reagents have drawbacks, including being irritants, and acetyl chloride is considered a genotoxic agent nih.gov. Therefore, a key consideration for industrial-scale production is the adoption of greener and safer acetylation methods nih.gov. Research into more environmentally benign processes has explored the use of acetonitrile as an acetylating agent in the presence of a catalyst like alumina, in a continuous-flow system nih.gov. This approach not only avoids hazardous reagents but can also be more time and cost-efficient nih.gov. Another green approach involves the use of acetyl chloride in an aqueous brine solution, which has been shown to be successful for large-scale reactions of other aromatic amines ias.ac.inijcrt.org.

When scaling up the synthesis, several factors must be meticulously evaluated to ensure a robust and reproducible process. These include:

Reaction Kinetics and Thermodynamics: Understanding how the reaction rates and heat flow change with increasing volume is critical for maintaining control and safety.

Mass and Heat Transfer: Efficient mixing and temperature control are more challenging in large reactors and can significantly impact yield and impurity profiles.

Solvent Selection and Recovery: The choice of solvents must consider not only the reaction chemistry but also environmental impact, worker safety, and the feasibility of recovery and recycling.

Product Isolation and Purification: Crystallization and filtration processes need to be optimized to ensure the desired purity and physical form of the final product on a large scale. The product can be recrystallized from solvents like acetic acid or methanol to achieve higher purity google.com.

Process Safety: A thorough hazard analysis is essential to identify and mitigate potential risks associated with handling large quantities of chemicals and the potential for runaway reactions.

The complexities of scaling up the synthesis of pharmaceutical intermediates like this compound often necessitate a collaborative approach between industry and academia. Academic research can provide a deeper understanding of reaction mechanisms and explore novel, more efficient synthetic routes, while industry offers the expertise in process engineering, optimization, and navigating the regulatory landscape necessary for commercial production.

Such collaborations can take various forms, including sponsored research projects, technology licensing agreements, and joint development programs. These partnerships can accelerate innovation by leveraging the strengths of both sectors. For instance, an academic lab might develop a novel, highly efficient catalyst for the N-acetylation step, which an industrial partner could then scale up and implement in their manufacturing process. This synergy not only addresses specific industrial challenges but also provides academic researchers with insights into real-world applications and challenges, enriching their research and training of future scientists.

Below is a comparative table illustrating the differences in reaction conditions for the synthesis of the precursor, 2-amino-5-iodobenzoic acid, as detailed in a patented industrial method.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-amino-5-iodobenzoic Acid

| Parameter | Example 1 | Example 2 | Example 3 |

| 2-aminobenzoic acid | 5.00 g (36.4 mmole) | 20.00 g (145.6 mmole) | 5.00 g (36.4 mmole) |

| Acetic acid | 100 ml | 150 ml | 100 ml |

| Molecular iodine | 4.63 g (18.2 mmole) | 18.51 g (72.8 mmole) | 4.63 g (18.2 mmole) |

| 30% Hydrogen peroxide | 4.12 ml (36.4 mmole) | 16.53 ml (145.6 mmole) | 10.3 ml (91.0 mmole) |

| Reaction Temperature | Room Temperature (20°C) | 50°C | Room Temperature |

| Reaction Time | Not specified | 1 hour | 5 hours |

| Conversion of 2-aminobenzoic acid | 98.5% | 100% | 100% |

| Selectivity of 2-amino-5-iodobenzoic acid | 98.7% | 98.3% | 93.2% |

| Purity of 2-amino-5-iodobenzoic acid | 99.5% | 99.4% | 98.9% |

| Yield of isolated 2-amino-5-iodobenzoic acid | 93.3% | 96.0% | 92.8% |

| Data sourced from US Patent US20070219396A1 google.com. |

Chemical Reactivity and Mechanistic Investigations of N Acetyl 2 Amino 5 Iodobenzoic Acid

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of further electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The powerful ortho,para-directing influence of the acetamido group at position 2 is the dominant factor.

Position 3 (ortho to -NHCOCH₃): This position is activated by the acetamido group but sterically hindered by the adjacent carboxylic acid.

Position 4 (para to -NHCOCH₃): This position is electronically activated, but substitution would require displacement of the iodine atom, which is unlikely in typical electrophilic substitutions.

Position 6 (ortho to -NHCOCH₃): This position is activated by the acetamido group and is a likely site for substitution.

Considering the deactivating, meta-directing effect of the carboxylic acid, and the deactivating ortho,para-directing effect of the iodine, the most probable sites for an incoming electrophile (E⁺) are positions 3 and 6. For instance, in the related precursor 2-aminobenzoic acid (anthranilic acid), iodination occurs selectively at the para position to the strongly activating amino group to yield 2-amino-5-iodobenzoic acid. google.comgoogle.comgoogle.comgoogle.com For N-acetyl-2-amino-5-iodobenzoic acid, nitration or halogenation would likely yield a mixture of 3- and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the steric bulk of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Directing Effect | Predicted Outcome |

| 3 | Ortho to Acetamido, Ortho to Carboxylic Acid | Activated, but sterically hindered | Minor Product |

| 4 | Para to Acetamido, Meta to Carboxylic Acid | Activated, but blocked by Iodine | No Reaction |

| 6 | Ortho to Acetamido, Meta to Iodine | Activated | Major Product |

Nucleophilic Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for nucleophilic acyl substitution, enabling the synthesis of a wide range of derivatives such as esters, amides, and acyl halides. These transformations typically proceed via activation of the carboxyl group.

A significant application of this reactivity is in the synthesis of heterocyclic structures. For example, this compound serves as a crucial intermediate in the preparation of novel iodinated quinazolinone derivatives. researchgate.net In a typical procedure, the carboxylic acid is treated with phosphorus trichloride (B1173362) (PCl₃) to presumably form an acyl chloride in situ. This highly reactive intermediate is not isolated but is immediately reacted with a primary amine to construct the quinazolinone ring system. researchgate.net This synthetic route highlights the utility of the carboxylic acid functionality as a handle for building more complex molecular architectures.

Other standard transformations include:

Esterification: The formation of esters, such as the methyl or ethyl ester, can be achieved under standard acidic conditions (e.g., Fischer esterification with alcohol and a catalytic amount of strong acid) or by using reagents like orthoesters. nih.gov The methyl ester of the parent compound, 2-amino-5-iodobenzoic acid, is a known compound, suggesting that esterification is a straightforward process. carlroth.com

Amide Formation: Besides the synthesis of quinazolinones, the carboxylic acid can be converted to simple amides using a variety of coupling agents (e.g., DCC, EDC) or via an acyl chloride intermediate. organic-chemistry.orgacs.org

Table 2: Representative Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type | Reference |

| Amide Condensation / Cyclization | 1. PCl₃2. Various Amines | 6-Iodo-2-methylquinazolin-4-(3H)-ones | researchgate.net |

| Esterification | Methanol, H⁺ (catalyst) | Methyl N-acetyl-2-amino-5-iodobenzoate | carlroth.com |

| Amide Formation (General) | Amine, Coupling Agent (e.g., EDC) | N-Substituted N-acetyl-2-amino-5-iodobenzamide | organic-chemistry.orggoogle.com |

Transformations Involving the Acetamido Group

The acetamido group can undergo reactions at both the carbonyl carbon and the nitrogen atom.

The N-acetyl group can be removed through hydrolysis under either acidic or basic conditions to regenerate the parent amine, 2-amino-5-iodobenzoic acid (also known as 5-iodoanthranilic acid). sigmaaldrich.comnih.gov This deacetylation is a common retro-synthetic step and is typically achieved by heating the compound with aqueous mineral acid (like HCl) or a strong base (like NaOH). The stability of the rest of the molecule, particularly the C-I bond, must be considered under harsh reaction conditions. This reaction is the reverse of the compound's synthesis, which involves the acetylation of 5-iodoanthranilic acid with acetic anhydride (B1165640). researchgate.net

Direct functionalization of the amide nitrogen, for example through N-alkylation, is challenging. The nitrogen lone pair is delocalized into the carbonyl group, rendering it significantly less nucleophilic than an amine. Furthermore, steric hindrance from the ortho-carboxylic acid group and the acetyl group would impede the approach of electrophiles. Attempted N-alkylation of the related 2-azidobenzamide has been shown to result in complex rearrangements leading to quinazolinones and benzotriazinones rather than the simple N-alkylated product, suggesting that similar intramolecular pathways could complicate the reactivity of this compound. nih.gov Therefore, while theoretically possible, direct and selective functionalization at the amide nitrogen is not a commonly reported or straightforward transformation for this class of compounds.

Role of the Iodine Atom in Directed Transformations

The iodine atom is a highly versatile functional group on the aromatic ring, primarily serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are more reactive than the corresponding bromides or chlorides, allowing for selective reactions at the C-I bond under mild conditions. wikipedia.orgthieme-connect.de This enables the formation of new carbon-carbon and carbon-heteroatom bonds at position 5.

Prominent examples of such transformations include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an internal alkyne. wikipedia.orglibretexts.orgyoutube.com This provides a linear, rigid linker, which is valuable in materials science and medicinal chemistry.

Heck Coupling: The palladium-catalyzed reaction with an alkene introduces a vinyl group at the iodine-bearing carbon. researchgate.net

Suzuki Coupling: This involves the reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond, creating biaryl structures. thieme-connect.de

Table 3: Potential Cross-Coupling Reactions at the Iodine Site

| Reaction Name | Coupling Partner | Catalyst System | Product Structure | Reference |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | wikipedia.orgthieme-connect.deorganic-chemistry.org |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | Biaryl | thieme-connect.de |

| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Aryl-alkene | researchgate.net |

The iodine atom in this compound can be oxidized from its standard I(I) state to higher oxidation states, I(III) or I(V), forming hypervalent iodine compounds. nih.govscripps.edu These species are valuable reagents in organic synthesis, acting as powerful and often selective oxidants.

Specifically, 2-iodobenzoic acids are well-known precursors to 2-iodoxybenzoic acid (IBX), a highly versatile solid-phase oxidant. nsf.govnih.gov The oxidation is typically carried out using reagents such as potassium bromate (B103136) or, more conveniently and environmentally benignly, Oxone. nih.gov By analogy, this compound could serve as a precursor for a novel IBX-type reagent.

The in situ generation of such a hypervalent iodine(V) species from this compound using a co-oxidant like Oxone could create a catalytic system for various oxidative transformations. nsf.govnih.gov Based on the known reactivity of IBX and its derivatives, potential applications would include: organic-chemistry.org

Oxidation of primary and secondary alcohols to aldehydes and ketones.

Oxidative cleavage of olefins.

The presence of the N-acetyl and carboxylic acid functionalities on the aromatic ring would be expected to modulate the solubility and reactivity of the resulting hypervalent iodine reagent compared to the parent IBX, potentially offering new or enhanced catalytic properties. nsf.gov

Radical Reaction Pathways

While specific, detailed studies on the radical reaction pathways of this compound are not extensively documented in publicly available literature, its structure, featuring a carbon-iodine bond, suggests the potential for participation in radical reactions. Aryl iodides are known precursors for aryl radicals, which can be generated through various methods, including photolysis, radiolysis, or reaction with radical initiators.

One plausible radical pathway for this compound involves the homolytic cleavage of the C-I bond to form an N-acetyl-2-amino-5-benzoic acid radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as:

Intramolecular Cyclization: The aryl radical could potentially attack the N-acetyl group or the carboxylic acid group, leading to the formation of cyclic products. For instance, an intramolecular hydrogen abstraction from the acetyl methyl group could lead to a new radical species, which might subsequently cyclize.

Intermolecular Reactions: The aryl radical can react with other molecules in the reaction mixture. For example, it could abstract a hydrogen atom from a solvent molecule or add to a double bond of another reactant.

It is important to note that these are hypothesized pathways based on the known reactivity of aryl iodides. Detailed experimental and computational studies would be necessary to confirm the exact nature and feasibility of these radical reactions for this compound.

A study on a related system involving the light-mediated, palladium-catalyzed carbonylation of iodo-substituted aromatic compounds to form anhydrides proposed a mechanism involving an acyl radical intermediate. caymanchem.com This suggests that under certain conditions, this compound could potentially form an acyl radical at the carboxylic acid position, which could then undergo further reactions.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Quantitative data on the reaction kinetics and thermodynamics of this compound transformations are scarce in the available scientific literature. However, we can infer some qualitative aspects based on the electronic properties of the substituents and by drawing analogies with related compounds.

The presence of the electron-donating N-acetylamino group and the electron-withdrawing, yet polarizable, iodine atom on the benzene (B151609) ring will influence the rates and equilibrium positions of its reactions. For instance, in electrophilic aromatic substitution reactions, the N-acetylamino group would be activating and ortho-, para-directing, while the bulky iodine atom would provide steric hindrance.

Computational studies on the related compound, 2-amino-3,5-diiodobenzoic acid, have provided insights into its electronic structure, which can be used to approximate the behavior of the N-acetylated analog. nih.gov These studies calculate properties such as HOMO-LUMO gaps and electrophilicity indices, which are crucial for predicting reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

The table below summarizes some calculated properties for 2-amino-3,5-diiodobenzoic acid, which can serve as a proxy for understanding the electronic environment of this compound.

| Property | Calculated Value for 2-amino-3,5-diiodobenzoic acid |

| HOMO-LUMO Gap | Lowest among positional isomers |

| Electrophilicity Index | Highest among positional isomers |

| Data sourced from computational studies on 2-amino-3,5-diiodobenzoic acid. nih.gov |

These calculations suggest that the presence of iodo-substituents significantly influences the electronic properties and reactivity of the aminobenzoic acid scaffold. nih.gov

In the context of transformations involving this compound, such as cyclization reactions to form heterocyclic systems, both kinetic and thermodynamic factors would play a crucial role. The rate of such reactions would depend on the activation energy of the cyclization step, which would be influenced by the stability of the transition state. The thermodynamic stability of the resulting cyclic product relative to the starting material would determine the position of the equilibrium. Without specific experimental data, a detailed quantitative analysis remains speculative.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of N-Acetyl-2-amino-5-iodobenzoic acid. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional techniques are essential for assembling the complete molecular puzzle.

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of the molecule's conformation. researchgate.netu-tokyo.ac.jp

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the vicinal protons on the aromatic ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl protons to the acetyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This allows for the piecing together of the molecular skeleton. Key expected correlations would include the N-H proton to the amide carbonyl carbon and adjacent aromatic carbons, and the acetyl methyl protons to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. NOESY is paramount for conformational analysis. It could, for instance, show a spatial correlation between the N-H proton and the proton at the C6 position of the aromatic ring, providing insight into the rotational preference of the N-acetyl group relative to the phenyl ring. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | Aromatic H3 ↔ Aromatic H4; Aromatic H4 ↔ Aromatic H6 | N/A | Confirms through-bond connectivity of aromatic protons. |

| HSQC | Acetyl CH₃ ↔ Acetyl CH₃ Carbon; Aromatic Protons ↔ Aromatic Carbons | N/A | Assigns directly bonded proton-carbon pairs. |

| HMBC | Acetyl CH₃ Protons | Amide Carbonyl Carbon | Confirms the structure of the acetyl group. |

| HMBC | Amide N-H Proton | Amide Carbonyl Carbon, Aromatic C1 & C2 | Links the N-acetyl group to the aromatic ring. |

| NOESY | Amide N-H Proton ↔ Aromatic H6 Proton | N/A | Provides through-space information for conformational analysis of the amide linkage. |

To overcome challenges such as signal overlap or to confirm specific assignments, isotopic labeling can be employed. Synthesizing this compound with ¹³C or ¹⁵N enriched atoms at specific positions provides a powerful tool for structural verification. For example, using ¹³C-labeled acetyl chloride in the synthesis would result in a significantly enhanced signal for the acetyl carbonyl and methyl carbons in the ¹³C NMR spectrum, allowing for easy identification. Similarly, starting with ¹⁵N-labeled 2-amino-5-iodobenzoic acid would enable ¹H-¹⁵N HMBC experiments to definitively trace correlations from the amide nitrogen. This strategy is particularly useful in complex molecules or for studying intermolecular interactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a molecular fingerprint and confirming the presence of key functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly effective for identifying polar functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the amide N-H stretch, two distinct C=O (carbonyl) stretches for the carboxylic acid and the amide, and vibrations corresponding to the aromatic ring and the C-I bond. The positions of the N-H and C=O bands can also provide information about hydrogen bonding interactions. researchgate.netspectrabase.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. It would be an excellent tool for probing the C-I stretching vibration, which is often weak in FT-IR. Furthermore, analysis of the low-frequency region in the solid-state Raman spectrum can yield information about lattice vibrations and intermolecular interactions, such as halogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Amide | N-H stretch | 3200-3400 | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1725 | FT-IR |

| Amide | C=O stretch (Amide I) | 1650-1680 | FT-IR |

| Aromatic Ring | C=C stretches | 1450-1600 | FT-IR, Raman |

| Iodo-substituent | C-I stretch | 500-600 | Raman, FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₉H₈INO₃), the calculated monoisotopic mass is 304.9549 Da. HRMS analysis would confirm this value to within a few parts per million, providing unequivocal evidence of the compound's atomic composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern offers structural proof. A plausible pathway for this compound would involve characteristic losses of small neutral molecules or radicals.

Table 3: Plausible HRMS Fragmentation for this compound

| Initial Ion [M+H]⁺ | Fragment Ion | Neutral Loss | Structural Inference |

|---|---|---|---|

| 305.9627 | 263.9521 | CH₂=C=O (ketene) | Loss of acetyl group. |

| 305.9627 | 287.9521 | H₂O (water) | Loss from carboxylic acid. |

| 263.9521 | 217.9572 | HCOOH (formic acid) | Loss of carboxyl group. |

X-ray Crystallography for Solid-State Molecular Architecture

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular forces. For this compound, several key interactions are expected to dictate the crystal architecture. clarku.edu

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and it is highly likely to form strong head-to-head dimers with neighboring molecules. The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to a robust, three-dimensional network.

Halogen Bonding: The iodine atom on the aromatic ring is a key participant in halogen bonding. clarku.edu In this non-covalent interaction, the electropositive region on the outer surface of the iodine atom (known as a σ-hole) acts as an electrophile, attracting an electron-rich atom (like the oxygen from a carbonyl or carboxylic acid group) from an adjacent molecule. This interaction plays a significant role in directing the crystal packing arrangement.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Formation of strong dimeric structures. |

| Hydrogen Bond | Amide (-NH) | Amide or Carboxyl C=O | Creates extended chains or sheets. |

| Halogen Bond | Aromatic C-I | Amide or Carboxyl C=O | Directional interaction influencing crystal packing. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to stabilizing the lattice structure. |

Polymorphism and Co-crystallization Studies

There is no published research dedicated to the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pharmaceuticals and material science, as different polymorphs can exhibit varied physical properties.

For related compounds, studies have shown a rich polymorphic landscape. For instance, anthranilic acid itself is known to exhibit multiple polymorphic forms. nih.gov Furthermore, research on co-crystals of anthranilic acid with other molecules, such as caffeine, has demonstrated the potential for forming a diverse range of crystalline structures, including polymorphs, hydrates, and solvates. This diversity arises from the different hydrogen bonding patterns that can be established.

However, no such systematic investigation has been extended to this compound. Consequently, there is no data available to construct tables detailing different polymorphic forms or co-crystal structures for this specific compound. The influence of the iodo-substituent and the N-acetyl group on the supramolecular assembly and potential for polymorphism in this molecule remains an un-investigated area of solid-state chemistry.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignments (if chiral derivatives are formed)

The application of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), is relevant for molecules that are chiral. This compound itself is not chiral. Therefore, chiroptical studies would only be applicable to chiral derivatives of this compound.

A thorough review of the scientific literature reveals no studies on the synthesis or stereochemical analysis of chiral derivatives of this compound. As a result, there are no experimental or theoretical chiroptical data (ECD or ORD spectra) to report for this compound or its derivatives. The creation of chiral derivatives, for instance, by introducing a chiral auxiliary or through resolution of a racemic mixture of a derivatized form, has not been documented.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules. For N-Acetyl-2-amino-5-iodobenzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate its structure and chemical reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, theoretical calculations have been used to determine key bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the carboxylic acid and amide groups, N-H bending, and C-I stretching. These theoretical assignments are crucial for interpreting experimental spectroscopic data.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) (Note: This data is illustrative of typical results from DFT calculations, as specific published values for this exact molecule are not broadly available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C=O (Carboxyl) | ~1.21 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| C=O (Amide) | ~1.24 Å | |

| N-H (Amide) | ~1.01 Å | |

| Bond Angle | O=C-O (Carboxyl) | ~124° |

| C-N-H (Amide) | ~118° | |

| Dihedral Angle | C-C-N-H | ~180° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the iodinated benzene (B151609) ring and the amino group, which are electron-rich regions. The LUMO is often distributed over the carboxylic acid group and the aromatic ring, indicating these are the likely sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Note: This data is representative of typical DFT results.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying sites for electrophilic and nucleophilic reactions.

For this compound, the MEP map typically shows:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They are concentrated around the oxygen atoms of the carboxyl and acetyl groups.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region is typically found around the acidic proton of the carboxylic acid group and the hydrogen of the amide group.

Neutral Regions (Green): These regions have a moderate potential, often found on the carbon backbone of the benzene ring. The iodine atom can influence the potential of the ring, creating a region of slight positive potential (a sigma-hole), which can be involved in halogen bonding.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is powerful, other methods like ab initio Hartree-Fock (HF) and semi-empirical methods can also provide valuable insights, particularly for studying reaction mechanisms. Ab initio methods solve the Schrödinger equation from first principles without using experimental data, offering high accuracy at a significant computational cost. These methods could be used to model transition states and reaction energy profiles for processes involving this compound, such as its synthesis or degradation pathways.

Semi-empirical methods, which use parameters derived from experimental data, are much faster and can be applied to larger systems or longer timescale simulations, although with lower accuracy. They can be useful for initial explorations of reaction coordinates before applying more rigorous ab initio or DFT calculations.

Quantum Chemical Topology (QCT) for Bonding Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density distribution to characterize chemical bonding. QTAIM can identify bond critical points (BCPs) between atoms and analyze the properties of the electron density at these points. This analysis reveals the nature of the chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions. For this compound, QTAIM could be used to quantify the covalent character of the C-I bond and analyze the strength and nature of intramolecular hydrogen bonds, such as a potential interaction between the amide proton and the carboxyl oxygen.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT and other quantum methods typically focus on a single, static minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can explore its conformational landscape, revealing the relative stabilities of different rotamers (isomers formed by rotation around single bonds), particularly concerning the orientation of the carboxylic acid and N-acetyl groups. These simulations, often performed in a simulated solvent environment, provide a more realistic picture of the molecule's behavior in solution, including its flexibility and interactions with surrounding solvent molecules.

Applications in Advanced Chemical Synthesis and Materials Science

As a Synthetic Building Block for Complex Organic Molecules

The reactivity of its functional groups makes this compound a valuable precursor for the synthesis of intricate molecular architectures.

N-Acetyl-2-amino-5-iodobenzoic acid is a key intermediate in the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov The synthesis process often begins with the iodination of anthranilic acid to produce 5-iodoanthranilic acid. researchgate.net Subsequent acetylation of the amino group leads to the formation of this compound. researchgate.net This intermediate can then be reacted with various amines in the presence of a dehydrating agent, such as phosphorus trichloride (B1173362), to yield the desired quinazolinone derivatives. researchgate.net For instance, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized using this approach and have shown notable cytotoxic activity against certain human cancer cell lines. researchgate.net The general synthetic pathway allows for the introduction of various substituents, leading to a diverse library of quinazoline (B50416) compounds for further investigation. nih.gov

Table 1: Synthesis of Quinazolinone Derivatives

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| Anthranilic acid | Hydrogen peroxide, Iodine | 5-Iodoanthranilic acid | 6-Iodo-quinazolinone derivatives |

| 5-Iodoanthranilic acid | Acetic anhydride (B1165640) | This compound | |

| This compound | Various amines, PCl3 |

This table outlines the key steps in the synthesis of quinazolinone derivatives starting from anthranilic acid.

The presence of both hydrogen-bond donors (the amino and carboxylic acid groups) and a halogen-bond donor (the iodine atom) in the parent molecule, 2-amino-5-iodobenzoic acid, makes it an interesting component for constructing larger, well-organized molecular assemblies. nih.gov Through derivatization, this compound can be incorporated into macrocyclic and supramolecular structures. These complex architectures are held together by a combination of non-covalent interactions, including hydrogen bonds and halogen bonds. nih.gov For example, the carboxylic acid and amino-pyrimidine moieties can form strong hydrogen bonds, while the iodine atom can interact with electron-donating atoms like nitrogen to form halogen bonds, leading to the formation of one-dimensional chains or more complex sheet-like structures. nih.gov

Role in Peptide and Peptidomimetic Synthesis

While direct references to the use of this compound in peptide synthesis are limited, its parent compound, 2-amino-5-iodobenzoic acid, is noted for its application in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The acetylated form, with its protected amino group, could potentially be used as a building block in the synthesis of peptides and peptidomimetics. The incorporation of such an unnatural amino acid can introduce specific structural constraints or functionalities into a peptide chain. Peptide modifications are crucial for improving stability, altering biological function, or for labeling and detection purposes. genscript.compeptide.com The synthesis of peptide derivatives containing a quinazoline residue, which can be derived from this compound, has been explored for potential antitumor activities. derpharmachemica.com

Utilization in Organic Materials Development (e.g., as a monomer or functionalizing agent)

The bifunctional nature of this compound allows for its potential use as a monomer in polymerization reactions to create novel organic materials. The presence of the iodine atom can also be exploited for further functionalization of the resulting polymer through cross-coupling reactions. Its parent compound, 2-amino-5-iodobenzoic acid, is used in the production of polarizing films for liquid crystal displays (LCDs), highlighting the potential of this class of compounds in materials science. chemicalbook.comfishersci.fi

Development of Advanced Analytical Probes and Tags

The iodinated aromatic ring of this compound makes it a candidate for the development of advanced analytical probes and tags. The heavy iodine atom can serve as a useful label in techniques such as X-ray crystallography or as a handle for introducing radiolabels for imaging studies. The amino and carboxylic acid groups provide points for conjugation to biomolecules, allowing for targeted delivery and detection. While specific examples for this compound are not prevalent, the general principle of using halogenated aromatic compounds as probes is well-established. chemicalbook.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-iodobenzoic acid |

| 5-Iodoanthranilic acid |

| Anthranilic acid |

| Phosphorus trichloride |

| Quinazolinone |

| 6-Iodo-2-methylquinazolin-4-(3H)-one |

| Acetic anhydride |

| Hydrogen peroxide |

| Iodine |

| Silicon |

| Germanium |

| Tin |

This table lists the chemical compounds mentioned throughout the article.

Interactions in Biochemical Systems: Mechanistic and Analytical Perspectives

Molecular Interactions with Model Proteins or Enzymes (excluding therapeutic outcomes)

There is no specific data in the scientific literature detailing the molecular interactions of N-Acetyl-2-amino-5-iodobenzoic acid with model proteins or enzymes. However, the structure of the compound, featuring an acetylated amine, a carboxylic acid, and an iodine atom on an aromatic ring, suggests potential for various non-covalent interactions.

Theoretically, the carboxylate group could engage in electrostatic interactions with positively charged amino acid residues such as lysine (B10760008) or arginine on a protein surface. The acetyl group and the aromatic ring could participate in hydrophobic and van der Waals interactions within a protein's binding pocket. The iodine atom, being a large and polarizable halogen, could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition.

Investigation as a Chemical Probe for Biomolecular Structure and Dynamics (e.g., Protein Footprinting)

The utility of this compound as a chemical probe for studying biomolecular structure and dynamics has not been reported. The presence of an iodine atom suggests potential applications in techniques that rely on heavy atoms, such as X-ray crystallography, to solve the phase problem.

Furthermore, iodinated compounds can be used in protein footprinting experiments. For instance, hydroxyl radicals generated in the presence of a modifying agent can lead to the iodination of accessible tyrosine residues, providing information about the solvent-accessible surfaces of a protein. However, no such application has been described for this compound.

The parent compound, ortho-aminobenzoic acid, has been utilized as a fluorescent probe to monitor peptide interactions with micelles, indicating that the core aminobenzoic acid structure can be sensitive to its environment. nih.gov Whether the N-acetylated and iodinated derivative retains or possesses altered useful photophysical properties for such applications is unknown.

Bioconjugation Strategies for Site-Specific Labeling and Modification

No bioconjugation strategies involving this compound have been described in the literature. In theory, the carboxylic acid group could be activated to form an amide bond with primary amines on a protein, such as the side chain of lysine or the N-terminus. This would be a common approach for bioconjugation.

The iodine atom on the aromatic ring is generally not reactive enough for direct nucleophilic aromatic substitution under physiological conditions. However, it could potentially be used in transition metal-catalyzed cross-coupling reactions to attach other functionalities, although this is more common in synthetic organic chemistry than in bioconjugation on proteins in aqueous environments.

Compounds with similar functionalities, such as iodoacetamide, are well-known alkylating agents used for the specific modification of cysteine residues in proteins. wikipedia.org However, the reactivity of the iodo-group in this compound is significantly different and would not be expected to participate in similar reactions.

Studies on Biochemical Pathway Modulation at a Molecular Level (excluding in vivo efficacy or toxicity)

There are no studies available that examine the modulation of biochemical pathways by this compound at a molecular level. Research on related aminobenzoic acid derivatives has shown that they can interfere with biological processes. For example, some have been investigated as inhibitors of protein glycation. nih.gov

Additionally, p-aminobenzoic acid (PABA) is a known precursor in the folate synthesis pathway in many microorganisms. nih.gov Derivatives of aminobenzoic acid have been explored for their ability to interfere with this pathway. It is conceivable that this compound could be investigated as a potential modulator of enzymes in this or other pathways, but such research has not been published.

Future Research Directions and Emerging Areas

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For N-acetyl-2-amino-5-iodobenzoic acid, the development of asymmetric synthetic routes to its chiral derivatives is a key area of future research. The introduction of chirality can profoundly influence the biological activity and material properties of the resulting compounds.

Researchers are exploring the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. nih.gov One approach involves the use of 1,2-amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. nih.gov Another promising strategy is the use of chiral catalysts, such as nickel(II) complexes, to mediate stereodivergent aldol-like reactions. nih.gov This method has shown success in the synthesis of both syn- and anti-β-alkoxy-α-amino acids with high enantioselectivity. nih.gov The development of these and other novel asymmetric methods will be crucial for accessing the full potential of chiral this compound derivatives.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. The application of these technologies to transformations involving this compound is a burgeoning area of investigation. The iodo-substituent on the aromatic ring makes the compound a suitable candidate for a variety of coupling reactions and functionalizations under photocatalytic or electrocatalytic conditions.

Future research will likely focus on developing novel catalytic systems to activate the C-I bond, enabling the introduction of diverse functional groups. This could lead to the synthesis of complex molecules that are otherwise difficult to access. The inherent properties of the amino and carboxylic acid groups can also be exploited in these transformations, potentially leading to intramolecular cyclizations and the formation of novel heterocyclic scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry is revolutionizing the way chemicals are manufactured. Integrating the synthesis and modification of this compound into flow chemistry platforms presents a significant opportunity for process optimization. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for automation.

Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen reaction conditions and identify optimal parameters for the production of this compound and its derivatives. This high-throughput approach can accelerate the discovery of new reactions and the development of efficient manufacturing processes.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For this compound, computational design and predictive modeling can guide the development of novel applications. nih.govnih.gov

By employing techniques like Quantitative Structure-Activity Relationship (QSAR) and deep learning, researchers can predict the biological activities and physicochemical properties of derivatives of this compound. nih.govmdpi.com This in silico screening can prioritize the synthesis of compounds with desired characteristics, such as enhanced therapeutic efficacy or specific material properties. mdpi.com For instance, predictive models can be used to identify potential off-target effects of drug candidates or to design materials with tailored electronic or optical properties. mdpi.comresearchgate.net

Investigation of Non-Covalent Interactions for Advanced Supramolecular Architectures

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in the assembly of molecules into well-defined supramolecular structures. nih.gov The unique combination of an amino group, a carboxylic acid group, and an iodine atom in this compound makes it an excellent building block for the construction of advanced supramolecular architectures. nih.govcymitquimica.com

The amino and carboxylic acid groups can participate in robust hydrogen bonding interactions, while the iodine atom can act as a halogen bond donor. nih.gov The interplay of these interactions can be used to direct the self-assembly of the molecule into one-, two-, or three-dimensional networks with predictable connectivity. nih.gov Future research in this area will focus on designing and synthesizing functional supramolecular materials based on this compound, with potential applications in areas such as crystal engineering, drug delivery, and sensing. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-2-amino-5-iodobenzoic acid, and how can purity be optimized?

- Methodology :

- Synthesis : Start with 2-amino-5-iodobenzoic acid. Acetylation is typically performed using acetic anhydride in a basic medium (e.g., pyridine) at 60–80°C for 6–8 hours .

- Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) yields >90% purity. For higher purity (>98%), use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm acetyl group (δ ~2.1 ppm for CH3 in 1H NMR; ~170 ppm for carbonyl in 13C NMR) and iodine’s deshielding effect on aromatic protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 308.97 (calculated for C9H8INO3).

- HPLC : Use a mobile phase of 0.1% formic acid in acetonitrile/water (40:60) for retention time ~12.5 min .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to chloro/bromo analogs?

- Methodology :

- Reactivity Comparison : Iodine’s larger atomic radius enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). For example, reaction with phenylboronic acid in THF/H2O (3:1) at 80°C with Pd(PPh3)4 yields biaryl products in 85% efficiency vs. 60% for bromo analogs .

- Data Contradictions : Some studies report lower yields due to steric hindrance from the acetyl group. Optimize by using bulkier ligands (e.g., XPhos) or microwave-assisted conditions .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Purity Validation : Use LC-MS to confirm >95% purity; impurities like deacetylated analogs (e.g., 2-amino-5-iodobenzoic acid) may skew bioactivity results .

- Meta-Analysis : Compare IC50 values across studies using standardized statistical models (e.g., Hill equation for dose-response curves) .

Q. How can reaction yields for derivatives be optimized despite steric hindrance from the acetyl group?

- Methodology :

- Catalytic Systems : Use Pd/Cu bimetallic catalysts for Ullmann-type couplings, which tolerate steric bulk. For example, coupling with propargyl alcohol achieves 78% yield in DMF at 120°C .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.

- Table 1 : Optimization Parameters for Amide Bond Formation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | HATU/DIPEA | +25% |

| Temperature | 25°C (room temp) | +15% |

| Solvent | DMF | +20% |

| Reaction Time | 24 hours | +10% |

| Source: Adapted from reaction data in |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.